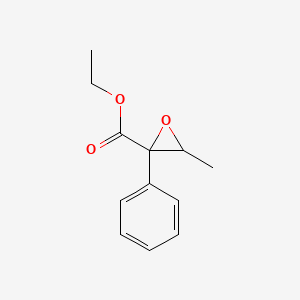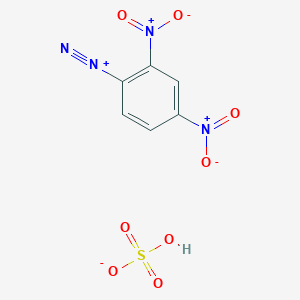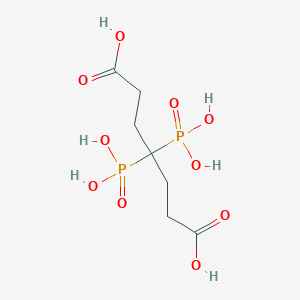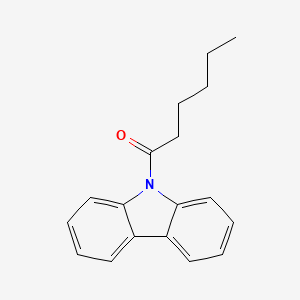![molecular formula C6H14NO4P B14485598 [2-(Butylamino)-2-oxoethyl]phosphonic acid CAS No. 66958-99-4](/img/structure/B14485598.png)
[2-(Butylamino)-2-oxoethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Butylamino)-2-oxoethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dealkylation of Dialkyl Phosphonates: One of the most common methods for preparing phosphonic acids involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., using hydrochloric acid) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis.
Direct Methods Using Phosphorous Acid: Another approach involves the use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond.
Industrial Production Methods: Industrial production methods for phosphonic acids often involve large-scale synthesis using the aforementioned synthetic routes, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Butylamino)-2-oxoethyl]phosphonic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where the phosphonic acid group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic acid groups into molecules.
- Employed in the design of supramolecular or hybrid materials due to its coordination properties .
Biology:
- Investigated for its bioactive properties, including potential use as a drug or pro-drug.
- Utilized in bone targeting and medical imaging applications .
Medicine:
- Explored for its potential in drug development, particularly for targeting specific biological pathways.
Industry:
- Applied in the functionalization of surfaces and materials for various industrial applications.
- Used in the oil industry for its coordination properties .
Wirkmechanismus
The mechanism by which [2-(Butylamino)-2-oxoethyl]phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other molecules, influencing various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Aminophosphonic Acids: Compounds with similar structures but different alkyl or aryl groups attached to the phosphonic acid.
Organophosphorus Compounds: A broad class of compounds containing phosphorus, including phosphonates and phosphine oxides.
Uniqueness:
- [2-(Butylamino)-2-oxoethyl]phosphonic acid is unique due to its specific butylamino group, which imparts distinct chemical and physical properties compared to other phosphonic acids.
- Its ability to form strong coordination bonds and its bioactive properties make it particularly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
66958-99-4 |
|---|---|
Molekularformel |
C6H14NO4P |
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
[2-(butylamino)-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C6H14NO4P/c1-2-3-4-7-6(8)5-12(9,10)11/h2-5H2,1H3,(H,7,8)(H2,9,10,11) |
InChI-Schlüssel |
XSHUKGCVDBQESI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)











![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

